molecular formula C17H21N5O B11197225 3-(Dimethylamino)-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide

3-(Dimethylamino)-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide

Cat. No.: B11197225
M. Wt: 311.4 g/mol
InChI Key: NASATOKZDGMVKZ-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide is a complex organic compound with significant applications in various scientific fields. This compound features a benzamide core substituted with a dimethylamino group and a pyrrolidinyl-pyrimidinyl moiety, making it a molecule of interest in medicinal chemistry and synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide typically involves multi-step organic reactions. One common route starts with the preparation of the pyrimidine ring, followed by the introduction of the pyrrolidine group. The final step involves the formation of the benzamide linkage.

    Pyrimidine Synthesis: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

    Pyrrolidine Introduction: The pyrrolidine ring is introduced via a nucleophilic substitution reaction, where a halogenated pyrimidine reacts with pyrrolidine in the presence of a base.

    Benzamide Formation: The final step involves coupling the dimethylaminobenzoyl chloride with the pyrrolidinyl-pyrimidine intermediate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, potentially reducing the pyrimidine ring or the benzamide group.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions, such as using alkyl halides in the presence of a base.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: N-oxides of the pyrimidine or benzamide moieties.

    Reduction: Reduced forms of the pyrimidine ring or benzamide group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Dimethylamino)-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or nucleic acids.

    Medicine: Explored for its pharmacological properties, including potential anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Dimethylamino)-N-[2-(pyrrolidin-1-YL)pyrimidin-4-YL]benzamide
  • 3-(Dimethylamino)-N-[2-(pyrrolidin-1-YL)pyrimidin-6-YL]benzamide
  • 3-(Dimethylamino)-N-[2-(pyrrolidin-1-YL)pyridine-5-YL]benzamide

Uniqueness

3-(Dimethylamino)-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity towards biological targets. This makes it a valuable compound for developing targeted therapies and studying specific biochemical pathways.

Properties

Molecular Formula

C17H21N5O

Molecular Weight

311.4 g/mol

IUPAC Name

3-(dimethylamino)-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide

InChI

InChI=1S/C17H21N5O/c1-21(2)15-7-5-6-13(10-15)16(23)20-14-11-18-17(19-12-14)22-8-3-4-9-22/h5-7,10-12H,3-4,8-9H2,1-2H3,(H,20,23)

InChI Key

NASATOKZDGMVKZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NC2=CN=C(N=C2)N3CCCC3

Origin of Product

United States

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